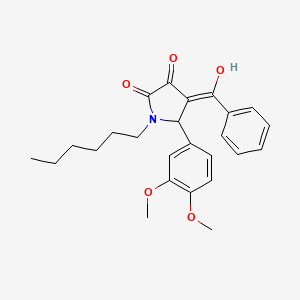
4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. BHPP is a member of the pyrrolone family of compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is believed to exert its neuroprotective and antioxidant effects through the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of genes that are involved in antioxidant and detoxification processes. This compound has been shown to activate this pathway, which leads to an increase in the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its neuroprotective and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires the use of specialized equipment and techniques.
Future Directions
There are several future directions for the use of 4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One potential direction is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of this compound's effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been shown to have neuroprotective and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases. The complex synthesis process of this compound is a limitation for its use in lab experiments. However, there are several future directions for the use of this compound in scientific research, including the development of this compound-based drugs for the treatment of neurodegenerative diseases and investigation of this compound's effects on other physiological systems.
Scientific Research Applications
4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of scientific research applications, particularly in the field of neuroscience. This compound has been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-4-5-6-10-17-27-23(20-15-13-19(14-16-20)18(2)3)22(25(29)26(27)30)24(28)21-11-8-7-9-12-21/h7-9,11-16,18,23,28H,4-6,10,17H2,1-3H3/b24-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRHTNKFQLHOGB-GYHWCHFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3898122.png)

![(4-fluorophenyl)(4-{2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazol-5-yl}phenyl)methanone](/img/structure/B3898129.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-1-naphthylacetamide)](/img/structure/B3898134.png)
![2-isopropyl-4-[4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B3898145.png)

![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-3-piperidinyl}propanamide](/img/structure/B3898158.png)
![(5-bromo-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B3898167.png)
![4-hydroxy-3,3-dimethyl-2-(2-thienyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B3898168.png)
![4-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B3898173.png)
![N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3898182.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B3898189.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898204.png)
![2-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide](/img/structure/B3898211.png)